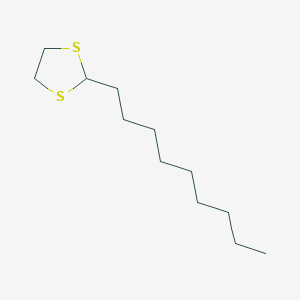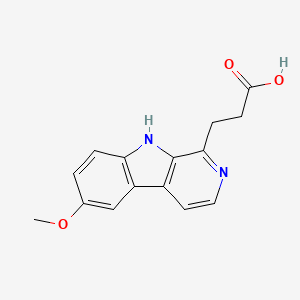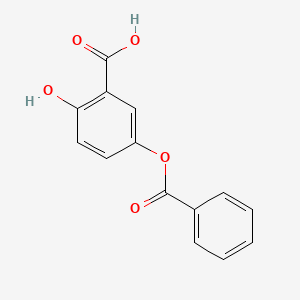
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione is an organic compound with a unique structure characterized by two hydroxyl groups and four methyl groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione typically involves the oxidation of precursor compounds. One common method involves the use of sodium methoxide in anhydrous methanol at low temperatures, followed by careful addition of acetylphloroglucinol under a nitrogen atmosphere . The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes, such as using green solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or quinones.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione: Similar structure but with an acetyl group instead of a hydroxyl group.
3,6-Epidioxy-3,4,5,5-tetramethylcyclohexene: Contains an epidioxy group instead of hydroxyl groups.
4-(2,5,6,6-Tetramethyl-1-cyclohexen-1-yl)-3-buten-2-one: Similar cyclohexene ring but with different substituents.
Uniqueness
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
139553-27-8 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5,6-dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(4,14)9(3,13)7(5)11/h13-14H,1-4H3 |
InChI-Schlüssel |
PITJOTSUKAYVOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(C(C1=O)(C)O)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


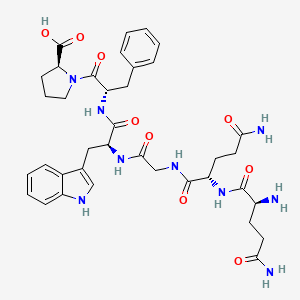
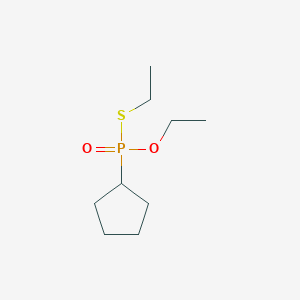
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
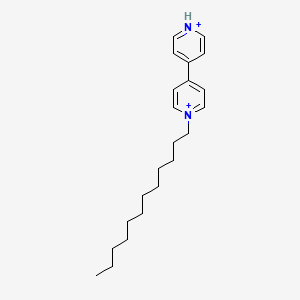
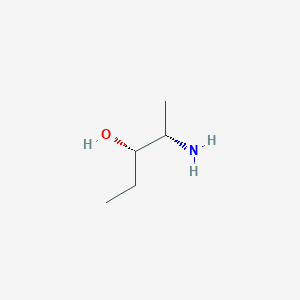
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
